4-(5-Bromopyridin-2-yl)oxan-4-ol
Overview
Description
“4-(5-Bromopyridin-2-yl)oxan-4-ol” is a chemical compound. It is also known as 5-bromo-2-(oxan-4-yl)pyrimidin-4-ol . The CAS Number of this compound is 1499853-65-4 . It has a molecular weight of 259.1 .
Molecular Structure Analysis
The InChI code of “this compound” is 1S/C9H11BrN2O2/c10-7-5-11-8(12-9(7)13)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,11,12,13) .Physical and Chemical Properties Analysis
The compound “this compound” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Efficient Synthesis and Biological Activities
A study detailed the palladium-catalyzed Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives, demonstrating the potential of these compounds as chiral dopants for liquid crystals and their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Among these derivatives, specific compounds showed significant potential against clot formation and bacterial inhibition, particularly against Escherichia coli, showcasing their versatility in synthetic chemistry and biological applications (Gulraiz Ahmad et al., 2017).
Radiosensitizing Agents in Cancer Therapy
Research into 5-bromo-2'-deoxyuridine (BrdU) analogs, such as 4-Bromo- and 5-bromopyridone, for radiosensitization in cancer therapy, explored their ability to generate DNA interstrand cross-links under anoxic conditions, potentially enhancing the efficacy of ionizing radiation treatments. This highlights the role of bromopyridine derivatives in developing novel therapeutic approaches for hypoxic tumor cells (A. Rudra et al., 2015).
Catalytic Applications and Metal Complexes
The catalytic roles of pyridine derivatives have been extensively studied, showcasing their applications in the synthesis of complex organic molecules and metal complexes. These compounds serve as ligands in transition metal catalysis, facilitating a range of chemical transformations and offering insights into the development of new catalytic processes and materials science applications. For example, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines for metal-complexing molecular rods demonstrates the versatility of these compounds in creating functional materials (P. Schwab et al., 2002).
Safety and Hazards
The safety information available indicates that “4-(5-Bromopyridin-2-yl)oxan-4-ol” has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)oxan-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-2-9(12-7-8)10(13)3-5-14-6-4-10/h1-2,7,13H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUCUWCMPZUKER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206912-74-4 | |
Record name | 4-(5-bromopyridin-2-yl)oxan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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